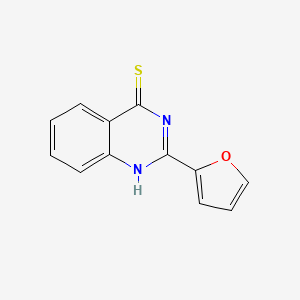

2-(Furan-2-yl)quinazoline-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

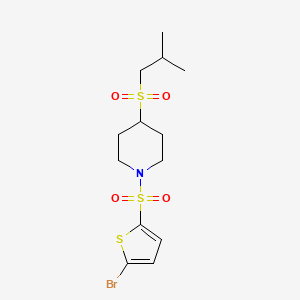

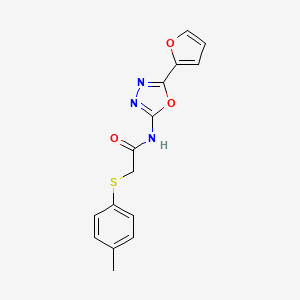

2-(Furan-2-yl)quinazoline-4-thiol is an organic compound that belongs to a class of heterocyclic compounds. It has a molecular weight of 228.27 and a molecular formula of C12H8N2OS .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. One approach involves the interaction of o-amino benzamides and thiols . Another method involves the treatment of the product with excess Р2S5 in anhydrous pyridine, which gives N-(quinolin-6-yl)furan-2-carbothioamide. This is then oxidized with potassium ferricyanide in an alkaline medium to obtain 2-(furan-2-yl)thiazolo .Molecular Structure Analysis

The molecular structure of 2-(Furan-2-yl)quinazoline-4-thiol is represented by the formula C12H8N2OS . The InChI code for this compound is 1S/C12H8N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h1-7H,(H,13,14,16) .Scientific Research Applications

Anticancer Activity

Quinazolinones, including 2-(Furan-2-yl)quinazoline-4-thiol , have shown promising anticancer properties. Researchers have identified several derivatives with potent activity against various cancer cell lines. For instance, 3-(2-chloro benzylidinamine)-2-(furan-2-yl)quinazoline-4(3H)-one exhibited high activity against ovarian and non-small cell lung cancer . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antiviral Applications

Chalcones, a class of quinazolinone derivatives, exhibit antiviral activity. While not directly related to our compound, this highlights the broader potential of quinazolinones in combating viral infections . Further studies are needed to explore their specific antiviral mechanisms.

Metabolism and Toxicity

Understanding the metabolism of quinazolinones is crucial. For instance, the 2-position of quinazoline compounds can be oxidized in vivo, leading to nephrotoxic quinazolinone metabolites . Investigating the metabolic fate of our compound is essential for safety assessment.

Future Directions

Quinazoline derivatives, including 2-(Furan-2-yl)quinazoline-4-thiol, have a wide range of biological properties and are often used in targeted therapy directed at specific molecular pathways . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research in this area and potential for future developments.

Mechanism of Action

Target of Action

Quinazoline derivatives, a class of compounds to which 2-(furan-2-yl)quinazoline-4-thiol belongs, have been found to exhibit a wide range of biological activities

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-(Furan-2-yl)quinazoline-4-thiol remain to be elucidated.

Biochemical Pathways

Quinazoline derivatives have been found to influence a variety of biochemical pathways, suggesting that 2-(Furan-2-yl)quinazoline-4-thiol may also affect multiple pathways

properties

IUPAC Name |

2-(furan-2-yl)-1H-quinazoline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h1-7H,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNQQXJMZSKYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)quinazoline-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

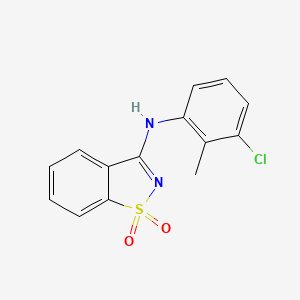

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2380123.png)

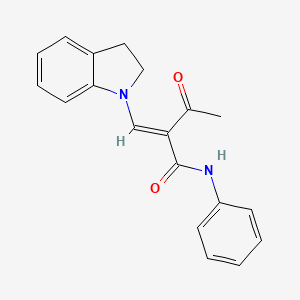

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)

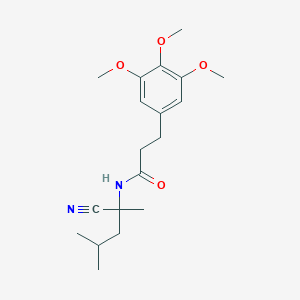

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)